molecular formula C24H23N3O3S B2693438 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941926-66-5

4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B2693438
CAS No.: 941926-66-5
M. Wt: 433.53
InChI Key: ITGNONBRDMLIRV-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Biological Activity

The compound 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S with a molecular weight of 433.53 g/mol . The compound features a tetrahydroisoquinoline moiety, which is known for its presence in various natural products and therapeutic leads. Its structure includes multiple functional groups that enhance its biological interaction capabilities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented.
  • Antiviral Effects : Some derivatives of tetrahydroisoquinoline have shown promise against viral infections.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group enhances binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds:

  • Antitumor Studies : A series of THIQ derivatives were synthesized and tested for their anticancer activity against several cancer cell lines. Results indicated that modifications in the tetrahydroisoquinoline structure could significantly enhance efficacy .
  • Anti-inflammatory Effects : Research demonstrated that certain analogs exhibited reduced secretion of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
  • Antiviral Activity : A comparative study of THIQ derivatives showed promising results against human coronaviruses, indicating that structural variations can lead to significant differences in antiviral potency .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine secretion
AntiviralInhibition of viral replication

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-30-18-8-6-16(7-9-18)22(28)26-24-25-21-19(10-11-20(21)31-24)23(29)27-13-12-15-4-2-3-5-17(15)14-27/h2-9,19H,10-14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGNONBRDMLIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.